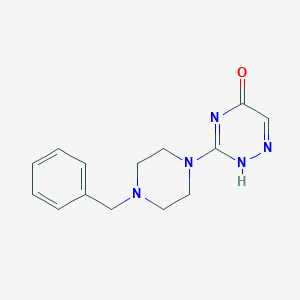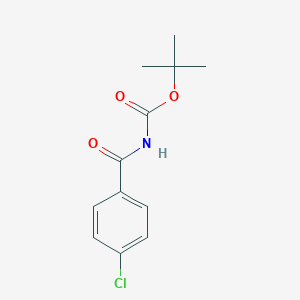
tert-butyl 4-chlorobenzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-chlorobenzoyl)carbamate is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4-chlorobenzoyl group.
Preparation Methods
The synthesis of tert-butyl 4-chlorobenzoylcarbamate typically involves the reaction of 4-chlorobenzoyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl N-(4-chlorobenzoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl N-(4-chlorobenzoyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-chlorobenzoylcarbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes . The compound can be removed under mild acidic or basic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Tert-butyl N-(4-chlorobenzoyl)carbamate can be compared with other similar compounds such as:
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Tert-butyl N-hydroxycarbamate: Used in similar applications but with different reactivity due to the presence of a hydroxyl group.
Tert-butyl N-(4-bromobenzoyl)carbamate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
These compounds share similar properties and applications but differ in their specific reactivity and the conditions required for their use .
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.7 g/mol |
IUPAC Name |
tert-butyl N-(4-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
RIMREVTWFVJWNL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


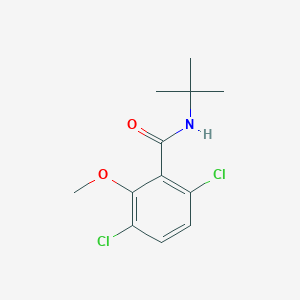
![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)
![Ethyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B255356.png)
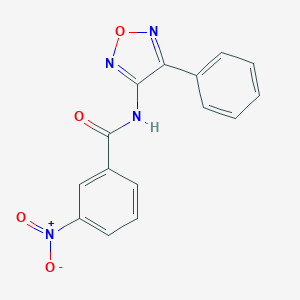
![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)
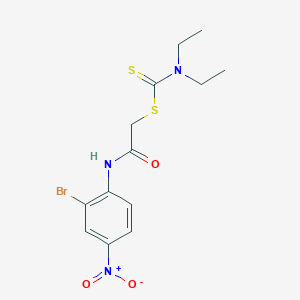
![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)
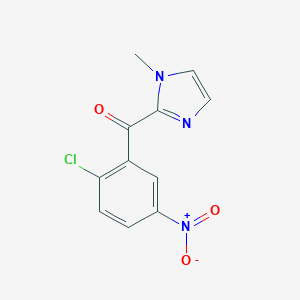
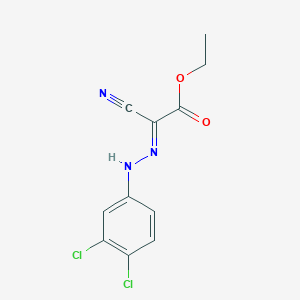

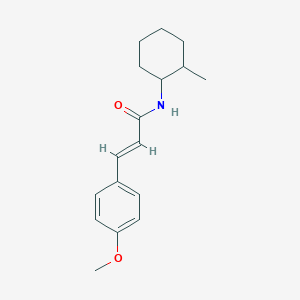
![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
